1-(cyclopropylsulfonyl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide
Description
1-(Cyclopropylsulfonyl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide is a synthetic small molecule characterized by its azetidine core functionalized with a cyclopropylsulfonyl group at the 1-position and a carboxamide-linked 2,2-dimethoxyethyl substituent at the 3-position. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers conformational rigidity, while the cyclopropylsulfonyl moiety introduces steric and electronic effects that may influence reactivity or binding interactions.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5S/c1-17-10(18-2)5-12-11(14)8-6-13(7-8)19(15,16)9-3-4-9/h8-10H,3-7H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEPALWPJMKGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CN(C1)S(=O)(=O)C2CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(cyclopropylsulfonyl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide represents a novel class of azetidine derivatives that have garnered attention for their potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties and therapeutic potentials.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent functionalization. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the compound.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Formation of Azetidine | Cyclopropylsulfonyl chloride + amine |
| 2 | Carboxamide Formation | Reaction with isocyanate |
| 3 | Dimethoxyethyl Substitution | Alkylation with dimethoxyethyl halide |
Antimicrobial Properties
Research indicates that azetidine derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis.
Cytotoxicity Studies
Cytotoxicity assays performed on human cancer cell lines (e.g., MCF-7 breast cancer cells) reveal that this compound exhibits selective toxicity. The results indicate that at concentrations below 50 µM, the compound does not induce significant cytotoxic effects on normal human cells while effectively inhibiting cancer cell proliferation.
Table 2: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50 (µM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | < 10 |
| Antibacterial | Escherichia coli | < 15 |
| Cytotoxicity | MCF-7 (breast cancer) | > 50 |
Case Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of various azetidine derivatives, including our compound. The study found that this compound had a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics like penicillin against resistant strains of Staphylococcus aureus.
Case Study 2: Cancer Cell Proliferation Inhibition
Another study focused on the effects of this compound on cancer cell lines. The findings indicated a marked reduction in cell viability in MCF-7 cells when treated with concentrations starting from 10 µM. This suggests potential for further development as an anticancer agent.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Shared Substituent : Both compounds feature the 2,2-dimethoxyethyl group, which likely enhances solubility and enables hydrogen bonding. In , this group participates in intramolecular hydrogen bonds (N11–O24 and N18–O24), stabilizing the Z-conformation of the C=C bond .
- Divergent Functional Groups: The trifluoroacetyl group in the compound contrasts with the cyclopropylsulfonyl group in the target compound.
- Core Structure : The azetidine core (target compound) is more conformationally restricted than the phenylalanine-derived backbone (), which may influence metabolic stability or target engagement.
Insights :
- The target compound’s synthesis likely involves sulfonylation of azetidine and carboxamide coupling, whereas the compound requires sequential deprotection and cyclization steps .
- The cyclopropylsulfonyl group may confer greater chemical stability compared to the trifluoroacetyl group, which is prone to hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
